molecular formula C15H13ClN2O4 B3949279 2-(4-chloro-3-methylphenoxy)-N-(4-nitrophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-nitrophenyl)acetamide

Cat. No. B3949279
M. Wt: 320.73 g/mol
InChI Key: JERNZZPETWOOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(4-nitrophenyl)acetamide, commonly known as clofencet, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acetamide family of compounds and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of clofencet is not fully understood, but it is believed to act as an antagonist at GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA) and are involved in the regulation of neuronal excitability. By acting as an antagonist at these receptors, clofencet may modulate the activity of GABAergic neurons and affect the balance of neuronal excitability in the brain.
Biochemical and Physiological Effects:
Clofencet has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. This effect may contribute to its anticonvulsant and neuroprotective properties. Clofencet has also been shown to decrease blood pressure and heart rate, suggesting potential applications in the treatment of hypertension and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using clofencet in lab experiments is its well-established synthesis method, which allows for the production of pure clofencet in large quantities. Additionally, clofencet has been extensively studied, and its effects on various physiological systems are well documented. However, one limitation of using clofencet in lab experiments is its potential for off-target effects. As an antagonist at GABA-A receptors, clofencet may affect other systems that are regulated by GABAergic neurons, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on clofencet. One area of interest is its potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of clofencet and its effects on various physiological systems. Finally, there is potential for the development of new compounds based on the structure of clofencet that may have improved pharmacological properties.

Scientific Research Applications

Clofencet has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including epilepsy, hypertension, and inflammation. Clofencet has also been used as a tool to study the mechanisms of action of other compounds and to investigate the physiological effects of various stimuli.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-8-13(6-7-14(10)16)22-9-15(19)17-11-2-4-12(5-3-11)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERNZZPETWOOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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